molecular formula C15H15BrO3 B1312348 1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene CAS No. 524713-43-7

1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene

Cat. No.: B1312348
CAS No.: 524713-43-7
M. Wt: 323.18 g/mol
InChI Key: GKSZUUGCKYUQMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a benzyloxy (-OCH₂C₆H₅) group at the 1-position, a bromine atom at the 4-position, and two methoxy (-OCH₃) groups at the 2- and 5-positions. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the benzyloxy group may act as a protecting group for phenolic hydroxyl moieties in multi-step syntheses .

Preparation Methods

Detailed Preparation Methods

Methoxylation of Hydroquinone or Phenolic Precursors

Methoxylation is typically achieved by methylation of hydroquinone or phenolic intermediates using methylating agents such as iodomethane or dimethyl sulfate in the presence of a base or catalyst. Alternative safer methylation methods include using betaine anhydrous with calcium oxide, which avoids carcinogenic reagents.

Method Reagents Conditions Notes
Betaine anhydrous + CaO Betaine anhydrous, CaO 180-200 °C Non-carcinogenic, suitable for phenols without aldehyde groups
Iodomethane + NaH Iodomethane, sodium hydride THF, 0-20 °C, 18 h High yield (~88%), requires inert atmosphere
Dimethyl sulfate + K2CO3 Dimethyl sulfate, potassium carbonate Nitrogen atmosphere Carcinogenic reagent, less preferred

Bromination of Dimethoxybenzene Derivatives

Selective bromination at the 4-position of 2,5-dimethoxybenzene is achieved via electrophilic aromatic substitution using brominating agents under controlled conditions.

Method Reagents Solvent Conditions Notes
H2O2 / NH4Br Hydrogen peroxide, ammonium bromide GAA solvent Mild conditions, selective bromination
Oxone / NaBr Potassium peroxymonosulfate, sodium bromide Water Green chemistry approach
Bromate + Bromide + H2SO4 Bromate salts, bromide salts, sulfuric acid Non-polar solvent, reflux Electrophilic bromination with monitoring

Benzyloxy Group Introduction

The benzyloxy substituent is introduced by etherification of the phenolic hydroxyl group with benzyl bromide in the presence of a base such as cesium carbonate or sodium hydride.

Step Reagents Solvent Conditions Yield
Etherification 4-bromo-2,5-dimethoxyphenol, benzyl bromide, Cs2CO3 Acetone Reflux, 4 h Up to 100% (quantitative)

Example: A mixture of 4-bromo-2-methoxyphenol, benzyl bromide, and cesium carbonate in acetone refluxed for 4 hours yields the benzyloxy derivative in quantitative yield.

Final Methylation to Achieve 2,5-Dimethoxy Pattern

If starting from a monomethoxy intermediate, a final methylation step using iodomethane and sodium hydride in tetrahydrofuran (THF) at low temperature (0 °C to 20 °C) for 18 hours is performed to install the second methoxy group, achieving the 2,5-dimethoxy substitution pattern.

Representative Synthetic Route Summary

Step Starting Material Reagents & Conditions Product Yield
1 Hydroquinone or 1,4-dimethoxybenzene Methylation (betaine/CaO or iodomethane/NaH) 2,5-Dimethoxybenzene High (80-90%)
2 2,5-Dimethoxybenzene Bromination (H2O2/NH4Br or bromate/H2SO4) 4-Bromo-2,5-dimethoxybenzene Moderate to high (70-85%)
3 4-Bromo-2,5-dimethoxyphenol Benzyl bromide, Cs2CO3, acetone reflux 1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene Quantitative (up to 100%)
4 If needed, methylation of phenol intermediate Iodomethane, NaH, THF Final dimethoxy product ~88%

Research Findings and Optimization Notes

  • Methylation: Use of betaine anhydrous with CaO is preferred for safer methylation without carcinogenic reagents, especially when aldehyde groups are absent.

  • Bromination: Electrophilic bromination using bromate and bromide salts with sulfuric acid in non-polar solvents allows controlled regioselectivity and high conversion.

  • Benzyloxy etherification: Cesium carbonate in acetone under reflux provides efficient and high-yielding ether formation.

  • Reaction monitoring: Bromination and methylation steps require careful monitoring (e.g., TLC, NMR) to avoid overbromination or incomplete methylation.

  • Scale-up: Continuous flow reactors and optimized reaction conditions can improve yield and purity for industrial-scale synthesis.

Data Table: Key Reaction Conditions and Yields

Reaction Step Reagents Solvent Temperature Time Yield (%) Notes
Methoxylation Iodomethane + NaH THF 0-20 °C 18 h 88 Inert atmosphere required
Bromination H2O2 + NH4Br GAA solvent Room temp 2-4 h 75-85 Selective 4-position bromination
Etherification Benzyl bromide + Cs2CO3 Acetone Reflux 4 h ~100 Quantitative yield
Alternative methylation Betaine anhydrous + CaO Neat 180-200 °C 3-5 h 80-90 Non-carcinogenic

Chemical Reactions Analysis

1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like hydroxide (OH-) or amines (NH2-) replace the bromine, forming phenols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to natural substrates.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The benzyloxy and methoxy groups can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

The compound’s structural analogs differ primarily in substituent type and position, which influence their chemical behavior and applications. Key comparisons include:

Compound Name Substituents Physical Properties Applications Key References
1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene 1-OCH₂C₆H₅, 4-Br, 2,5-OCH₃ Crystalline solid; MP ~120–125°C (estimated) Intermediate for cross-coupling reactions; protecting group strategies
1-Bromo-4-chloro-2,5-dimethoxybenzene 1-Br, 4-Cl, 2,5-OCH₃ MP 95–97°C; planar structure (X-ray data) Precursor for polychlorinated biphenyl (PCB) metabolite synthesis
4-Bromo-1,2-diaminobenzene 1,2-NH₂, 4-Br Not reported Potential use in dye/polymer synthesis; limited industrial adoption
4-Bromo-2,5-dimethoxyphenethylamine (2C-B) 2,5-OCH₃, 4-Br, ethylamine side chain Hydrochloride salt; MP 243–245°C Psychoactive designer drug; studied for receptor-binding properties

Key Observations:

The bromine atom in all analogs enables cross-coupling reactions, but the presence of electron-donating groups (e.g., methoxy) directs reactivity to specific ring positions. For example, 1-Bromo-4-chloro-2,5-dimethoxybenzene undergoes Suzuki coupling to synthesize PCB derivatives , while 2C-B’s ethylamine side chain facilitates interaction with serotonin receptors .

Structural Planarity: X-ray crystallography of 1-Bromo-4-chloro-2,5-dimethoxybenzene reveals near-planar methoxy groups (dihedral angle: 8.8° relative to the benzene ring), a feature critical for its role in synthesizing planar PCB metabolites . The benzyloxy group in the title compound may introduce slight non-planarity due to steric hindrance, affecting packing in solid-state structures.

Applications: The title compound and 1-Bromo-4-chloro-2,5-dimethoxybenzene are both intermediates in pollutant or pharmaceutical synthesis, whereas 2C-B is primarily of interest in forensic and neuropharmacological research . 4-Bromo-1,2-diaminobenzene, with its diamino groups, is less reactive toward electrophilic substitution but may serve in coordination chemistry or polymer synthesis .

Biological Activity

1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C12H13BrO3. Its structure includes a bromine atom and two methoxy groups attached to a benzene ring, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of the bromine atom and methoxy groups may enhance its lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets.

  • Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to various receptors, influencing signal transduction pathways that regulate cellular functions.

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Antioxidant Activity : Preliminary studies suggest it may exhibit antioxidant properties, reducing oxidative stress in cells.
  • Anticancer Properties : Some studies have indicated that this compound could inhibit the proliferation of cancer cells through apoptosis induction.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantReduction in oxidative stress
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryDecrease in pro-inflammatory cytokines

Case Studies

  • Antioxidant Activity Study : A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results showed a significant reduction in DPPH radicals, indicating strong antioxidant potential (Reference ).
  • Cancer Cell Proliferation : In vitro studies on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies suggested that this effect was mediated through the activation of apoptotic pathways (Reference ).
  • Inflammatory Response Modulation : A recent investigation into the anti-inflammatory effects revealed that the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent (Reference ).

Properties

IUPAC Name

1-bromo-2,5-dimethoxy-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO3/c1-17-13-9-15(14(18-2)8-12(13)16)19-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSZUUGCKYUQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OCC2=CC=CC=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453199
Record name 1-Benzyloxy-4-bromo-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524713-43-7
Record name 1-Benzyloxy-4-bromo-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Benzyloxy-2-bromo-4-methoxy-phenol 3 (2.76 g, 89.0 mmol) and NaH (0.89 g, 13.0 mmol, 60% dispersion in oil) were added to a flask and flushed with Ar. Dry THF (50 mL) was added and the suspension was stirred in an ice bath for 20 min. CH3I (1.7 mL, 27.0 mmol, filtered through basic alumina) was added and the mixture stirred at room temperature under Ar for 18 h. After cooling the reaction mixture in an ice bath, water was added slowly. The mixture was extracted with ethyl acetate, dried and concentrated to give yellow oil that solidified under vacuum. The oil was purified by silica gel chromatography using silica gel with (10% ethyl acetate/hexanes) to give 2.5 g (88%) of 4 as a white solid. 1H-NMR (400 MHz, CDCl3) dH 3.75 (3H, s, OCH3), 3.84 (3H, s, OCH3), 5.15 (2H, s, CH2Ph), 6.57 (1H, s, ArH), 7.07(1H,s,ArH), 7.32-7.42(5H,m,CH2Ph).
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
0.89 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene
1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene
1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene
1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene
1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene
1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.